![molecular formula C14H16N2O4S B2545261 3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 941972-97-0](/img/structure/B2545261.png)
3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) introduced a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant anti-influenza A virus activity. This research highlights the compound's potential in creating new antiviral agents against the H5N1 subtype, demonstrating antiviral activities with viral reduction rates between 85–65% (Hebishy, Salama, & Elgemeie, 2020).
Anti-Fibrotic Drug Potential
Kim et al. (2008) explored the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, highlighting its suppressive effects on renal and hepatic fibrosis and anti-metastatic effects in a breast cancer-bearing mice model. This positions the compound as a promising oral anti-fibrotic drug (Kim et al., 2008).
Cancer Treatment Applications
Penning et al. (2009) described the development of benzimidazole carboxamide PARP inhibitors, including a compound structurally similar to 3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide, demonstrating potent PARP enzyme and cellular potency. This research supports its application in treating cancer through inhibition of PARP enzymes (Penning et al., 2009).
Supramolecular Gelators
A study by Yadav and Ballabh (2020) focused on N-(thiazol-2-yl) benzamide derivatives as new supramolecular gelators, examining the role of methyl functionality and multiple non-covalent interactions on gelation behavior. This research provides insight into the compound's application in material science, specifically in creating stable gels for various industrial applications (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-5-11(8-12)14(17)15-13-7-10(3)20-16-13/h4-9H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDYWSVTSEKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.